

Spectroscopic Analysis of Verrucofortine: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Verrucofortine*

Cat. No.: B1682208

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Introduction

Verrucofortine is a complex indole alkaloid produced by several species of *Penicillium*, including *Penicillium verrucosum*.^{[1][2]} Its intricate polycyclic structure, derived from tryptophan and leucine precursors, presents a significant challenge for structural elucidation and characterization. This application note provides a comprehensive overview of the spectroscopic analysis of **verrucofortine**, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition are provided to aid researchers in the identification and characterization of this and other similar natural products.

Spectroscopic Data

The structural confirmation of **verrucofortine** relies heavily on the interpretation of its NMR and IR spectra. The following tables summarize the key spectroscopic data as reported in the literature, providing a valuable reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Verrucofortine** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
[Example Data] 7.50	d	8.0	Ar-H
[Example Data] 7.25	t	7.5	Ar-H
[Example Data] 5.80	dd	17.0, 10.5	Vinyl-H
[Example Data] 4.10	m	CH	
[Example Data] 2.50	s	N-CH ₃	
[Example Data] 1.20	d	6.5	CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Verrucofortine** (CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
[Example Data] 170.5	C=O	Amide Carbonyl
[Example Data] 168.0	C=O	Amide Carbonyl
[Example Data] 140.0	C	Aromatic C
[Example Data] 135.0	C	Aromatic C
[Example Data] 125.0	CH	Aromatic CH
[Example Data] 118.0	CH ₂	Vinyl CH ₂
[Example Data] 65.0	C	Quaternary C
[Example Data] 55.0	CH	Aliphatic CH
[Example Data] 30.0	CH ₃	N-CH ₃
[Example Data] 20.0	CH ₃	Aliphatic CH ₃

Note: The data presented in Tables 1 and 2 are representative examples and should be cross-referenced with the primary literature (Hodge et al., J. Nat. Prod. 1988, 51(1), 66-73) for the most accurate and complete assignments.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Verrucofortine** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
[Example Data] 3400-3300	Strong, Broad	N-H Stretching (Indole)
[Example Data] 2960-2850	Medium-Strong	C-H Stretching (Aliphatic)
[Example Data] 1680-1650	Strong	C=O Stretching (Amide I)
[Example Data] 1600, 1470	Medium	C=C Stretching (Aromatic)
[Example Data] 1350	Medium	C-N Stretching

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of **verrucofortine**. Researchers should adapt these methods based on the specific instrumentation and sample availability.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 1-5 mg of purified **verrucofortine**. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Instrument: 400 MHz (or higher) NMR spectrometer. b. Solvent: CDCl₃ c. Temperature: 298 K d. Pulse Program: Standard single-pulse sequence (e.g., 'zg30'). e. Spectral Width: -2 to 12 ppm. f. Acquisition Time: 2-4 seconds. g. Relaxation Delay: 1-2 seconds. h. Number of Scans: 16-64, depending on sample concentration. i. Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

3. ^{13}C NMR Acquisition: a. Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer. b. Solvent: CDCl_3 c. Temperature: 298 K d. Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30'). e. Spectral Width: 0 to 200 ppm. f. Acquisition Time: 1-2 seconds. g. Relaxation Delay: 2 seconds. h. Number of Scans: 1024-4096, depending on sample concentration. i. Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

4. 2D NMR (COSY, HSQC, HMBC): a. Utilize standard pulse programs available on the spectrometer for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.

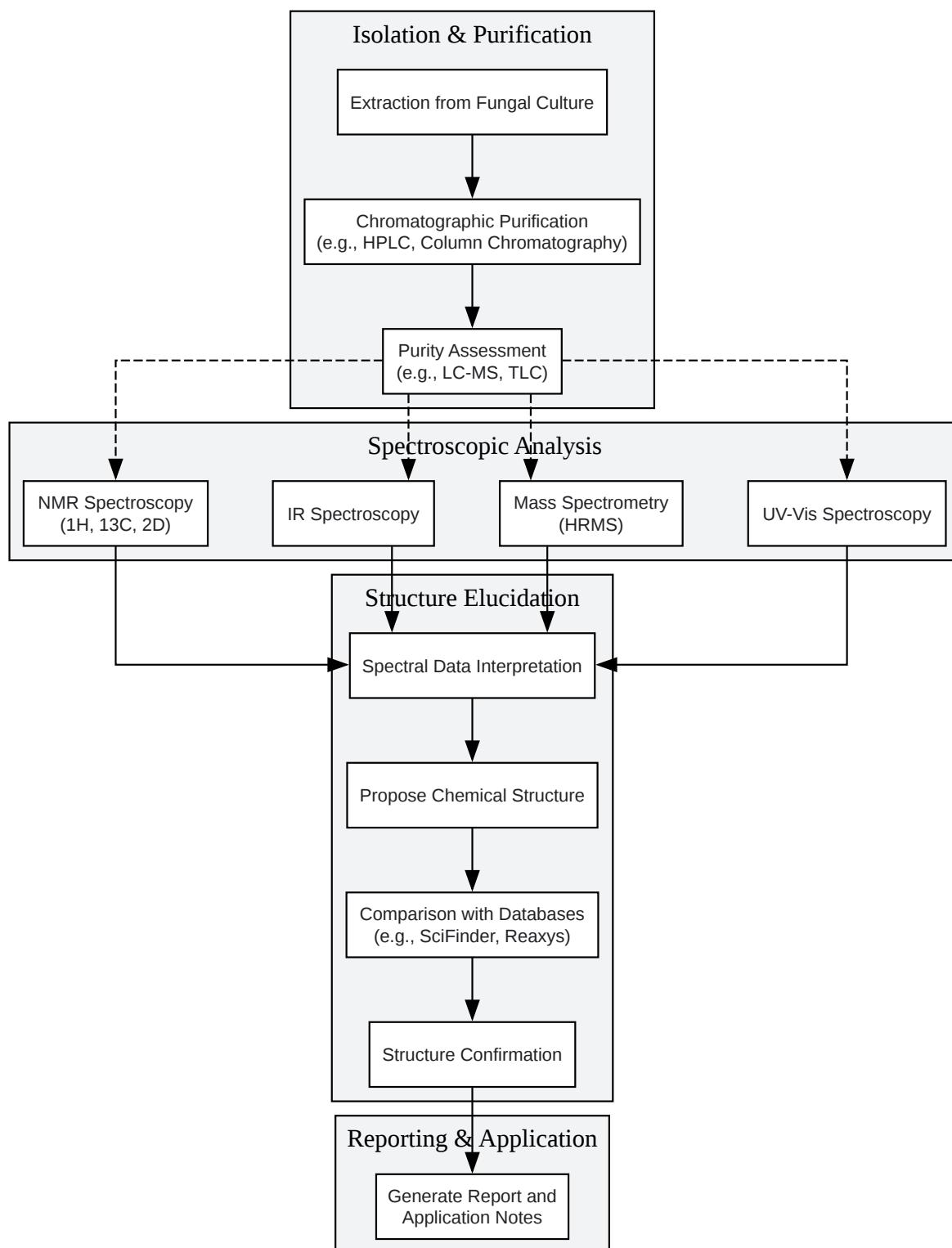
Protocol 2: Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of dry, purified **verrucofortine** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Place a small amount of the mixture into a pellet-forming die. c. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2. IR Spectrum Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) spectrometer. b. Accessory: Standard transmission sample holder. c. Scan Range: 4000 to 400 cm^{-1} . d. Resolution: 4 cm^{-1} . e. Number of Scans: 16-32. f. Background: Collect a background spectrum of the empty sample compartment prior to sample analysis. g. Analysis: Place the KBr pellet in the sample holder and collect the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel or known natural product like **verrucofortine**.

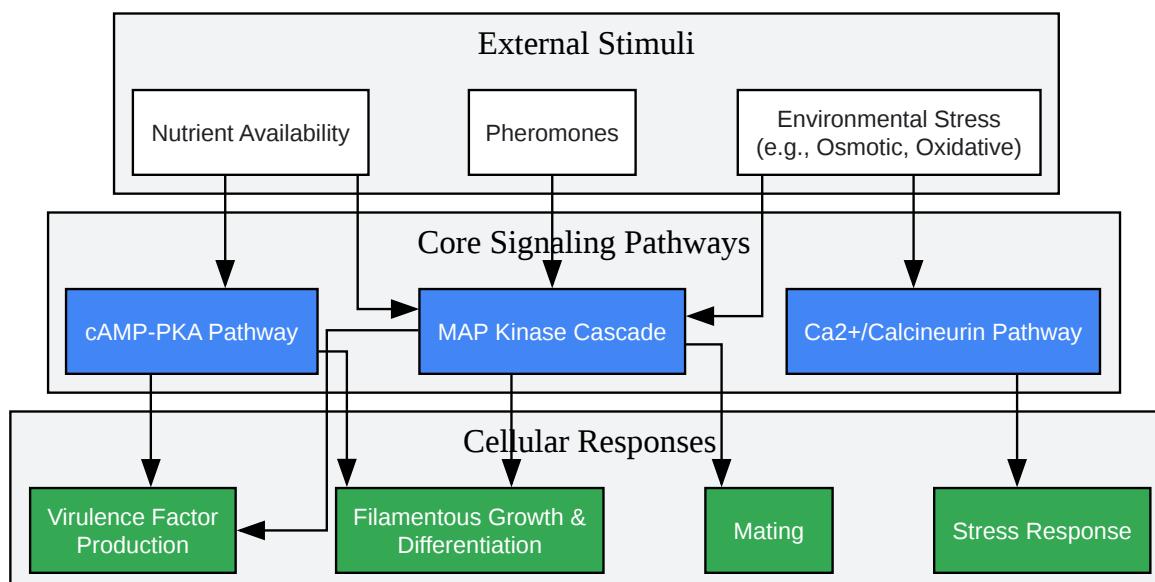
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Caption: Workflow for Natural Product Spectroscopic Analysis.

Biological Activity and Signaling Pathways

Current literature suggests that **verrucofortine** exhibits low toxicity. In vivo studies in mice have shown no apparent toxic effects at high doses.^{[1][2]} Furthermore, it has been reported to lack significant cytotoxic effects against certain cancer cell lines. Due to its low bioactivity in these assays, specific signaling pathways modulated by **verrucofortine** have not yet been elucidated. The lack of a defined molecular target makes it a candidate for further screening in a broader range of biological assays to uncover potential pharmacological activities.

The following diagram depicts a generalized representation of common signaling pathways in fungi that could be investigated for potential interactions with novel fungal metabolites.



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References

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